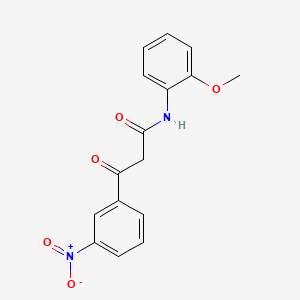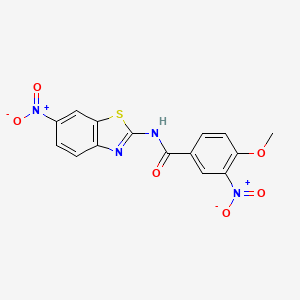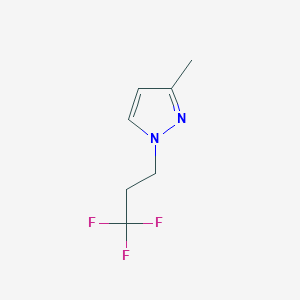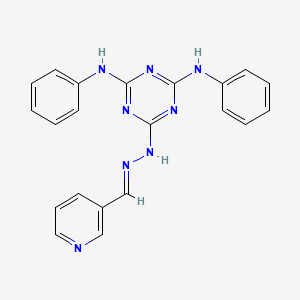
Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-metoxifenil)-3-nitro-beta-oxo-bencenopropanamida es un compuesto orgánico complejo que se caracteriza por sus características estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-metoxifenil)-3-nitro-beta-oxo-bencenopropanamida normalmente implica varios pasos, comenzando a partir de precursores fácilmente disponibles. Un método común implica la nitración de un derivado de benceno seguido de la formación de amida. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de nitración y formación de amida a gran escala. Estos métodos están optimizados para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-metoxifenil)-3-nitro-beta-oxo-bencenopropanamida sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de diferentes productos oxidados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina, alterando significativamente las propiedades del compuesto.
Sustitución: Las reacciones de sustitución aromática electrófila son comunes, donde el anillo de benceno sufre sustitución con varios electrófilos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o hidruro de litio y aluminio.
Sustitución: Los reactivos típicos incluyen halógenos, agentes nitrantes y agentes sulfonantes
Principales productos formados
Los principales productos formados a partir de estas reacciones varían ampliamente, pero pueden incluir aminas, derivados de benceno sustituidos y varios compuestos oxidados .
Aplicaciones Científicas De Investigación
N-(2-metoxifenil)-3-nitro-beta-oxo-bencenopropanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción de N-(2-metoxifenil)-3-nitro-beta-oxo-bencenopropanamida implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. El compuesto también puede inhibir enzimas o receptores específicos, contribuyendo a sus actividades observadas .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Iodo-2,5-dimetoxi-fenil)-N-[(2-metoxifenil)metil]etanamina: Un compuesto con características estructurales similares pero diferentes grupos funcionales.
2-Metoxifenil isocianato: Otro compuesto con un grupo metoxifenilo, pero diferente reactividad y aplicaciones .
Singularidad
N-(2-metoxifenil)-3-nitro-beta-oxo-bencenopropanamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
63134-28-1 |
|---|---|
Fórmula molecular |
C16H14N2O5 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C16H14N2O5/c1-23-15-8-3-2-7-13(15)17-16(20)10-14(19)11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Clave InChI |
GXVZEBWLFFMKMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Solubilidad |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide](/img/structure/B11711388.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)


![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)
![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)


